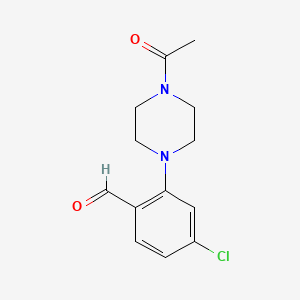
2-(4-Acetylpiperazin-1-yl)-4-chlorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Acetylpiperazin-1-yl)-4-chlorobenzaldehyde is a chemical compound that features a piperazine ring substituted with an acetyl group and a chlorobenzaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylpiperazin-1-yl)-4-chlorobenzaldehyde typically involves the reaction of 4-chlorobenzaldehyde with 4-acetylpiperazine. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process .
化学反応の分析
Types of Reactions
2-(4-Acetylpiperazin-1-yl)-4-chlorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-Acetylpiperazin-1-yl)-4-chlorobenzoic acid.
Reduction: 2-(4-Acetylpiperazin-1-yl)-4-chlorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Acetylpiperazin-1-yl)-4-chlorobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(4-Acetylpiperazin-1-yl)-4-chlorobenzaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The piperazine ring and the aldehyde group play crucial roles in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
2-(4-Phenylpiperazin-1-yl)-4-chlorobenzaldehyde: Similar structure but with a phenyl group instead of an acetyl group.
2-(4-Methylpiperazin-1-yl)-4-chlorobenzaldehyde: Similar structure but with a methyl group instead of an acetyl group.
Uniqueness
2-(4-Acetylpiperazin-1-yl)-4-chlorobenzaldehyde is unique due to the presence of the acetyl group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its potential as a lead compound in drug discovery .
生物活性
2-(4-Acetylpiperazin-1-yl)-4-chlorobenzaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound includes a piperazine ring substituted with an acetyl group and a chlorobenzaldehyde moiety. This structural configuration is pivotal for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial effects. In a study assessing various derivatives, compounds similar to this structure demonstrated potent activity against multiple bacterial strains, suggesting that the presence of the chlorobenzaldehyde moiety enhances antimicrobial efficacy.
Antifungal Activity
The compound also shows antifungal properties. In vitro tests revealed that derivatives of this compound were effective against fungal strains, indicating its potential use in treating fungal infections .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, compounds derived from it have shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), Hep3B (liver cancer), and L-SR (leukemia). The IC50 values for these compounds ranged from 0.43 μM to 8.79 μM, indicating strong cytotoxicity compared to standard chemotherapeutics like etoposide and levofloxacin .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, such as topoisomerases. For instance, some studies reported that derivatives showed inhibitory effects on Topo2β with significant binding affinities .
- Induction of Apoptosis : The elevation of active caspase-3 levels in treated cells suggests that the compound can induce apoptosis in cancer cells, contributing to its anticancer properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. Modifications to the piperazine ring or the aldehyde group can significantly affect potency and selectivity against various biological targets. For example:
| Compound Derivative | IC50 (μM) | Activity Type |
|---|---|---|
| Original Compound | - | Reference |
| Derivative A | 1.40 | Breast Cancer (MCF-7) |
| Derivative B | 3.77 | Liver Cancer (Hep3B) |
| Derivative C | 0.96 | Leukemia (L-SR) |
This table summarizes the cytotoxicity data for selected derivatives, illustrating how structural modifications can enhance or diminish activity.
Case Studies
Several case studies have been published detailing the synthesis and evaluation of derivatives based on this compound:
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of synthesized compounds against MCF-7 and Hep3B cell lines, demonstrating that certain derivatives achieved IC50 values significantly lower than standard treatments .
- Antimicrobial Testing : Another research effort focused on testing various derivatives against clinical isolates of bacteria and fungi, confirming their potential as new antimicrobial agents .
特性
分子式 |
C13H15ClN2O2 |
|---|---|
分子量 |
266.72 g/mol |
IUPAC名 |
2-(4-acetylpiperazin-1-yl)-4-chlorobenzaldehyde |
InChI |
InChI=1S/C13H15ClN2O2/c1-10(18)15-4-6-16(7-5-15)13-8-12(14)3-2-11(13)9-17/h2-3,8-9H,4-7H2,1H3 |
InChIキー |
MMCZTXATULBDJF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















